

# Allyl Octanoate: A Technical Guide to its Applications in Flavor Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl octanoate*

Cat. No.: *B1584829*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Allyl octanoate**, a fatty acid ester, is a significant contributor to the characteristic aromas of many fruits.<sup>[1]</sup> This colorless to pale yellow oily liquid possesses a distinct fruity odor with a winery undertone.<sup>[1]</sup> Its potent and versatile flavor profile, reminiscent of pineapple and apricot, has led to its widespread use as a flavoring and fragrance ingredient in the food, beverage, cosmetic, and perfume industries.<sup>[2]</sup> This technical guide provides an in-depth exploration of **allyl octanoate**'s role in flavor chemistry, covering its physicochemical properties, sensory characteristics, synthesis, and analytical determination.

## Chemical and Physical Properties

**Allyl octanoate**, also known as allyl caprylate or 2-propenyl octanoate, is chemically classified as a fatty acyl.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	[1]
Molecular Weight	184.28 g/mol	[3]
CAS Number	4230-97-1	[4]
FEMA Number	2037	[1]
Appearance	Colorless to pale yellow oily liquid	[1]
Odor	Fruity, waxy, green, tropical, pineapple, watercress, metallic, fatty, soapy	[5]
Taste	Fatty, fruity, green, earthy, tropical, watercress, greasy, dried fruit	[5]
Boiling Point	87.0 °C - 88.0 °C @ 5.50 mm Hg	[1]
Density	0.872 - 0.880 g/cm <sup>3</sup>	[1]
Refractive Index	1.432 - 1.434	[1]
Solubility	Insoluble in glycerol & water; slightly soluble in propylene glycol; soluble in ethanol and fixed oils.[1]	[1]

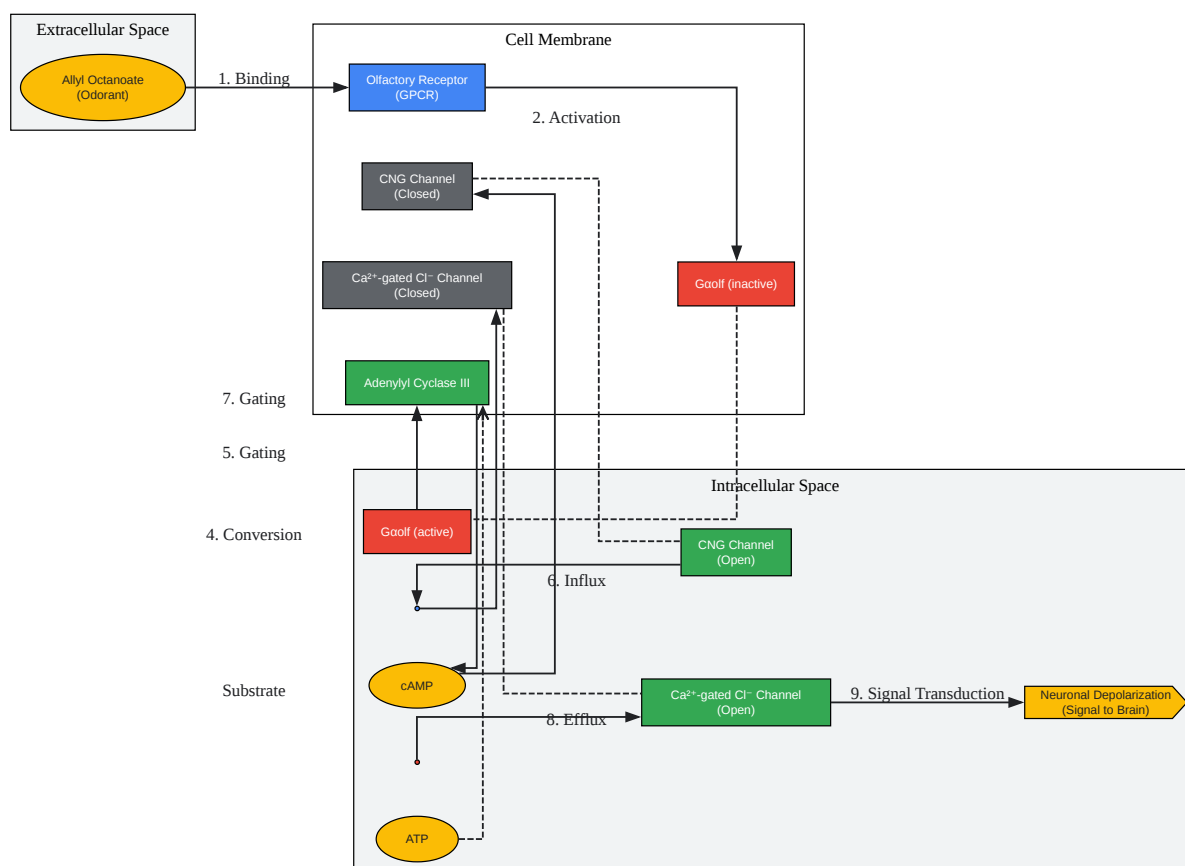
## Flavor Profile and Sensory Perception

The characteristic fruity aroma of **allyl octanoate** is a key attribute in its application as a flavor ingredient. It is described as having a waxy, fruity, green, tropical, and pineapple-like odor with metallic and fatty nuances.[5] The taste profile is similarly complex, characterized as fatty, fruity, green, earthy, and tropical.[5] At a concentration of 10 ppm, it is specifically described as having a fatty, fruity, pineapple, and tropical-like taste.[5]

The perception of fruity esters like **allyl octanoate** is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity.[2] These receptors are G-protein coupled receptors (GPCRs).[2][6] The binding of an odorant molecule to an OR triggers a conformational change in the receptor, initiating a downstream signaling cascade.

## Olfactory Signaling Pathway

The binding of an odorant molecule, such as **allyl octanoate**, to its specific olfactory receptor (OR) initiates a signal transduction cascade. This process begins with the activation of a specialized G-protein, G $\alpha$ olf.[2] The activated G $\alpha$ olf then stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing for an influx of calcium ions.[2] The subsequent increase in intracellular calcium activates calcium-gated chloride channels, resulting in an efflux of chloride ions and depolarization of the neuron.[2] This electrical signal is then transmitted to the brain, where it is interpreted as a specific scent.



[Click to download full resolution via product page](#)

Caption: Olfactory signal transduction cascade initiated by **allyl octanoate**.

## Applications in the Flavor Industry

**Allyl octanoate** is a versatile flavoring agent used to impart or enhance fruity notes in a wide range of food and beverage products.<sup>[2]</sup> It is particularly effective in creating pineapple, apricot, and other tropical fruit flavor profiles.<sup>[2]</sup> Its applications include:

- **Beverages:** Added to soft drinks and other non-alcoholic beverages to provide a fruity and refreshing taste.<sup>[2]</sup> The typical usage level in non-alcoholic beverages is around 1.7 ppm.<sup>[5]</sup>
- **Confectionery:** Used in candies, chewing gums, and dessert gels to create distinct fruit flavors.<sup>[2][3]</sup>
- **Baked Goods:** Incorporated into baked goods to add a fruity aroma and taste.<sup>[2]</sup> A common usage level in baked products is approximately 4.0 ppm.<sup>[5]</sup>
- **Puddings:** Utilized in puddings and similar dessert items.<sup>[3]</sup>

**Allyl octanoate** is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 2037.<sup>[1]</sup>

## Experimental Protocols

### Synthesis of Allyl Octanoate via Fischer Esterification

The industrial synthesis of **allyl octanoate** is typically achieved through the Fischer esterification of octanoic acid with allyl alcohol in the presence of an acid catalyst.<sup>[7][8]</sup>

Materials and Equipment:

- Octanoic acid
- Allyl alcohol
- Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)<sup>[8]</sup>
- Round-bottom flask
- Dean-Stark apparatus or water separator

- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Sodium bicarbonate solution (5%)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add octanoic acid and a catalytic amount of a strong acid.[8]
- Add a slight molar excess of allyl alcohol to the flask.[8]
- Heat the reaction mixture to a temperature range of 70-170 °C, with a preferred range of 120-140 °C.[8]
- Continuously remove the water formed during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.[8]
- Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude **allyl octanoate** by fractional distillation under reduced pressure to obtain the final product.

## Analysis of Allyl Octanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile flavor compounds like **allyl octanoate** in complex food matrices.[\[9\]](#)

Sample Preparation (Liquid-Liquid Extraction):

- For liquid samples (e.g., beverages), a specific volume is measured into a separatory funnel.
- An appropriate organic solvent (e.g., dichloromethane or a diethyl ether/pentane mixture) is added.[\[5\]](#)
- The mixture is shaken vigorously to extract the analyte into the organic phase.
- The organic layer is collected and dried over anhydrous sodium sulfate.
- The dried extract is concentrated and an internal standard may be added for quantification before injection into the GC-MS system.

Instrumentation and Parameters:

- Gas Chromatograph:
  - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness), is commonly used for flavor analysis.[\[5\]](#)
  - Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.
  - Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be: initial temperature of 40 °C held

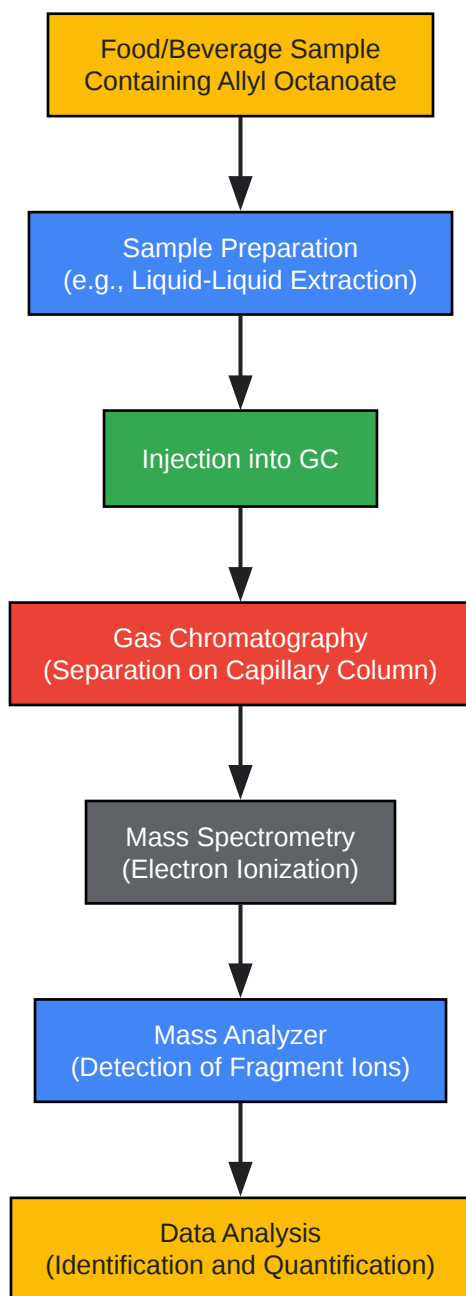
for 2-4 minutes, then ramped at a rate of 2-10 °C/minute to a final temperature of 220-280 °C, and held for a few minutes.[5]

- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: A mass-to-charge (m/z) range of 35-350 amu is typically scanned to detect the characteristic fragments of **allyl octanoate**.[5]

#### Data Analysis:

The identification of **allyl octanoate** is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library (e.g., NIST/Wiley). The mass spectrum of **allyl octanoate** will show characteristic fragment ions that can be used for its confirmation.[1]





[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **allyl octanoate** using GC-MS.

## Conclusion

**Allyl octanoate** is a valuable and widely utilized compound in the field of flavor chemistry. Its distinct fruity and tropical aroma profile makes it an essential ingredient for creating and enhancing a variety of food and beverage products. Understanding its chemical properties,

sensory perception pathways, and the methods for its synthesis and analysis is crucial for researchers and professionals in the flavor and food industries. The continued study of such flavor compounds will undoubtedly lead to further innovations in food science and technology.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 4. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G protein-coupled odorant receptors: From sequence to structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allyl Octanoate – Premium Aroma Chemical For Fruity Flavors & Fragrance Applications [chemicalbull.com]
- 8. US20020137660A1 - Process for the preparation of alkylcarboxylic allyl esters - Google Patents [patents.google.com]
- 9. rroj.com [rroj.com]
- To cite this document: BenchChem. [Allyl Octanoate: A Technical Guide to its Applications in Flavor Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584829#allyl-octanoate-applications-in-flavor-chemistry]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)